![molecular formula C13H20N2O2 B7573758 3-Cyclohex-2-en-1-yl-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7573758.png)
3-Cyclohex-2-en-1-yl-5,5-diethylimidazolidine-2,4-dione
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Overview
Description
3-Cyclohex-2-en-1-yl-5,5-diethylimidazolidine-2,4-dione, commonly known as DCDI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DCDI is not fully understood. However, studies have shown that DCDI can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. DCDI may also interact with other proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
DCDI has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies have also suggested that DCDI may improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
DCDI has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DCDI has some limitations, including its relatively high cost and potential toxicity at high doses.
Future Directions
There are many potential future directions for DCDI research. One area of interest is the development of DCDI-based drugs for the treatment of neurodegenerative disorders. Another area of interest is the synthesis of DCDI-based materials with improved properties for various applications. Additionally, further studies are needed to fully understand the mechanism of action of DCDI and its potential side effects.
Synthesis Methods
DCDI can be synthesized through a multistep process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by the reaction with urea and acetic anhydride. The final product is obtained through the addition of diethylamine. The synthesis method has been optimized to improve the yield and purity of DCDI.
Scientific Research Applications
DCDI has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, DCDI has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, DCDI has been used as a monomer for the synthesis of polyimides, which have excellent thermal and mechanical properties. In catalysis, DCDI has been used as a ligand for the synthesis of transition metal complexes, which have shown promising catalytic activity in various reactions.
properties
IUPAC Name |
3-cyclohex-2-en-1-yl-5,5-diethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(4-2)11(16)15(12(17)14-13)10-8-6-5-7-9-10/h6,8,10H,3-5,7,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKIIGKPQOMPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C2CCCC=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohex-2-en-1-yl-5,5-diethylimidazolidine-2,4-dione |
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